molecular formula C23H28N2O3S B11828055 N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide

N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide

Cat. No.: B11828055
M. Wt: 412.5 g/mol
InChI Key: POQXVVFEKHQITC-DHIUTWEWSA-N
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Description

N-[(3aR,4R)-6-Methoxy-3a-(2-Methylprop-2-enyl)-1,2,3,4-Tetrahydropyrrolo[1,2-a]indol-4-yl]-4-Methylbenzenesulfonamide is a structurally complex molecule featuring:

  • Substituents: 6-Methoxy group: Enhances polarity and electron-donating capacity. 3a-(2-Methylprop-2-enyl): An isoprenyl side chain contributing steric bulk and lipophilicity.

This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and rigid heterocycles are pharmacologically active.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H28N2O3S/c1-16(2)15-23-12-5-13-25(23)21-11-8-18(28-4)14-20(21)22(23)24-29(26,27)19-9-6-17(3)7-10-19/h6-11,14,22,24H,1,5,12-13,15H2,2-4H3/t22-,23-/m1/s1

InChI Key

POQXVVFEKHQITC-DHIUTWEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)OC)N4[C@]2(CCC4)CC(=C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)OC)N4C2(CCC4)CC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Tetrahydropyrroloindole Core: This step involves the cyclization of an appropriate precursor to form the tetrahydropyrroloindole core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Methylprop-2-enyl Side Chain: This step involves the alkylation of the tetrahydropyrroloindole core with a suitable alkylating agent, such as 2-methylprop-2-enyl bromide, under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound 1 : N-[(3aR,4R)-6-Methyl-3a-Prop-2-enyl-...]-4-Methylbenzenesulfonamide
  • Core : Same tetrahydropyrroloindole system.
  • Key Differences :
    • 6-Methyl instead of 6-methoxy.
    • Prop-2-enyl (allyl) instead of 2-methylprop-2-enyl (isoprenyl).
  • Implications: Reduced polarity due to the methyl group (vs. Allyl chain offers less steric hindrance than isoprenyl, possibly affecting binding pocket interactions.
Compound 2 : N-(2-(2-(3-Acetylphenyl)-1H-Indol-3-yl)Ethyl)-4-Methylbenzenesulfonamide
  • Core: Indole-ethyl system (non-fused).
  • Key Features :
    • Flexible ethyl linker between indole and sulfonamide.
    • 3-Acetylphenyl substituent introduces ketone functionality.
  • Acetyl group may participate in additional hydrophobic interactions.
Compound 3 : Pyrrolo[2,3-b]Pyridine-Benzenesulfonamide Derivative
  • Core : Pyrrolo[2,3-b]pyridine (a pyridine-fused pyrrole).
  • Substituents: Dimethylaminoethyl and dihydrobenzoxazinyl groups.
  • Implications: The pyridine nitrogen alters electron distribution vs. the indole system. Dimethylaminoethyl group enhances basicity, impacting pharmacokinetics (e.g., absorption).

Substituent Effects

Sulfonamide Group
  • Common in all compounds, suggesting a shared pharmacophore for hydrogen bonding (e.g., with serine in enzymes) .
  • In the target compound, the 4-methylbenzenesulfonamide may optimize steric compatibility with target proteins compared to bulkier analogs.
Methoxy vs. Methyl vs. Halogen Substituents
  • Compound 1 (6-Methyl) : More lipophilic, favoring hydrophobic interactions but limiting aqueous solubility .
  • Halogenated Analogs (e.g., 4-chlorophenyl in ): Introduce electronegative groups that may enhance binding affinity but pose metabolic stability challenges.
Alkenyl Side Chains
  • Compound 1 (Allyl) : Linear prop-2-enyl chain offers reduced steric hindrance, possibly allowing tighter packing in active sites .

Research Implications

  • Target Compound Advantages :
    • The tetrahydropyrroloindole core balances rigidity and solubility, while the isoprenyl group may enhance target engagement in hydrophobic environments.
    • Methoxy group improves solubility over methyl analogs , critical for oral bioavailability.
  • Limitations vs. Analogs :
    • Compared to pyrrolopyridine derivatives , the target lacks basic side chains, which may limit penetration into certain tissues.
    • Less metabolic stability than fluorinated analogs (e.g., ).

Biological Activity

N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives and features a complex structure characterized by:

  • Indole Core : A bicyclic structure that is often associated with various biological activities.
  • Sulfonamide Group : Known for its antibacterial properties.
  • Methoxy and Alkenyl Substituents : These modifications may enhance its bioactivity and selectivity.

Molecular Formula

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_2O_3S, indicating a relatively complex structure conducive to diverse interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT29 (colon cancer). In one study, derivatives with similar structures exhibited IC50 values ranging from 0.024 to 0.88 µM against these cell lines .
Cell LineIC50 (µM)
MDA-MB-2310.024
HT290.29
A5490.84
H4600.88

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory effects. The compound's sulfonamide group may contribute to inhibiting pro-inflammatory cytokines such as TNF-α in stimulated cells .

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Similar indole derivatives have been evaluated for their efficacy against bacterial strains, showing significant inhibitory effects .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Indoles can interfere with cell cycle progression.
  • Induction of Apoptosis : Certain modifications in the indole structure can promote programmed cell death in cancerous cells.
  • Cytokine Modulation : The ability to modulate inflammatory pathways can be crucial in managing chronic inflammatory diseases.

Study on Antitumor Activity

A study conducted by Ma et al. synthesized various indole derivatives and tested them against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced antiproliferative activity compared to standard treatments like etoposide .

Evaluation of Anti-inflammatory Properties

Vo et al. explored the anti-inflammatory potential of indole glucosinolates, demonstrating how structural variations can significantly influence biological outcomes. Their findings suggest that similar modifications in our compound could yield potent anti-inflammatory agents .

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